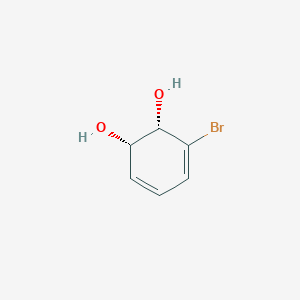

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Overview

Description

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, also referred to as 1,2-diol, is a cyclic diol, which is a type of organic compound. It is composed of two hydroxyl groups attached to an aromatic ring. The chemical structure of 1,2-diol is C6H8BrO2 and its molecular weight is 181.01 g/mol. It is a colorless liquid with a boiling point of 86°C and a melting point of -25°C. It is soluble in water and organic solvents, and is relatively stable under normal conditions.

Scientific Research Applications

Chiral Pesticide Analysis

The compound’s chiral nature makes it valuable in the analysis of pesticides. Chiral pesticides often exhibit different biological activities, toxicities, and metabolic pathways. For instance, the enantiomers of pyrethroid pesticides like bifenthrin show significant differences in their insecticidal efficiency and estrogenic effects . The analysis of such compounds can lead to more environmentally friendly pesticide formulations by identifying the more active enantiomers, thus reducing the quantity of chemicals released into the environment.

Pharmacokinetics Research

In pharmacokinetics, understanding the behavior of chiral drugs is crucial. The compound can be used as a reference or a model to study the absorption, distribution, metabolism, and excretion (ADME) of chiral drugs. This can help in developing drugs with better efficacy and fewer side effects by focusing on the more active enantiomer .

Human Exposure Assessment

The compound’s chiral properties can be applied to assess human exposure to chiral environmental contaminants. By distinguishing between the different enantiomers in biological samples, researchers can better understand the exposure levels and potential health risks associated with each enantiomer .

Environmental Chemistry

In environmental chemistry, the compound can be used to study the degradation rates and persistence of chiral contaminants. This information is vital for assessing the long-term impact of these substances on ecosystems and for developing strategies to mitigate their effects .

Toxicity Evaluation

The distinct biological activities of enantiomers also extend to their toxicity. The compound can serve as a model to evaluate the toxicity of chiral contaminants, which is essential for environmental risk assessments and for establishing safety standards .

Quality Control of Agrochemical Formulations

Quality control in agrochemical manufacturing can benefit from the analysis of this compound. By ensuring that only the active enantiomer is present in the final product, manufacturers can improve the efficacy of their products and comply with regulatory standards .

properties

IUPAC Name |

(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGXZKAVBGFGF-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474061 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

CAS RN |

130792-45-9 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

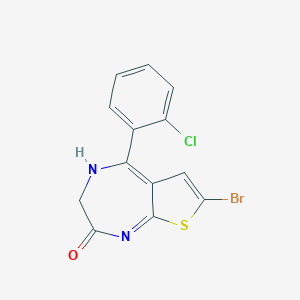

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol used in this specific research study on benzoate ester dihydroxylation?

A: The researchers used (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol as a reference compound to determine the absolute stereochemistry of their enzymatic dihydroxylation products. [] They chose this compound because its absolute configuration is already well-established. By comparing the spectral data of their synthesized diols with this known standard, they could confidently assign the stereochemistry of their products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)